Glycerophosphoric acid

概要

説明

特にアーキアにおいて一般的であるエーテル脂質の生合成において重要な成分です 。この化合物は、さまざまな生化学的経路において重要な役割を果たし、特定の生物の細胞膜の構造的完全性にとって不可欠です。

2. 製法

グリセロール1-リン酸は、解糖系の中間体であるジヒドロキシアセトンリン酸を、sn-グリセロール-1-リン酸デヒドロゲナーゼ酵素で還元することにより合成されます 。 この反応は、アミノ酸とクエン酸回路の中間体からの糖新生経路によっても起こります 。 工業的には、グリセロール1-リン酸は、グリセロールホスホトランスフェラーゼによって触媒される無機ピロリン酸とグリセロールを用いて、酵素的に生産できます .

準備方法

Glyceryl 1-phosphate is synthesized by reducing dihydroxyacetone phosphate, a glycolysis intermediate, with the enzyme sn-glycerol-1-phosphate dehydrogenase . This reaction can also occur through the gluconeogenesis pathway from amino acids and citric acid cycle intermediates . Industrially, glyceryl 1-phosphate can be produced enzymatically using inorganic pyrophosphate and glycerol, catalyzed by glycerol phosphotransferase .

化学反応の分析

グリセロール1-リン酸は、いくつかのタイプの化学反応を受けます。

酸化: ジヒドロキシアセトンリン酸を生成するために酸化される可能性があります。

還元: グリセロールに還元される可能性があります。

置換: 特定の条件下で、リン酸基を他の官能基に置換できます。これらの反応で一般的に使用される試薬には、還元のためのNAD(P)Hと酸化のためのさまざまな酸化剤が含まれます. これらの反応から生成される主な生成物には、ジヒドロキシアセトンリン酸とグリセロールが含まれます。

4. 科学研究での応用

グリセロール1-リン酸は、科学研究において数多くの用途があります。

化学: エーテル脂質の合成のための出発物質として使用されます。

生物学: アーキアにおける細胞膜の生合成において役割を果たします。

医学: 代謝経路と疾患メカニズムにおける潜在的な役割について研究されています。

科学的研究の応用

Glyceryl 1-phosphate has numerous applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of ether lipids.

Biology: It plays a role in the biosynthesis of cell membranes in archaea.

Medicine: It is studied for its potential role in metabolic pathways and disease mechanisms.

Industry: It is used in the production of various biochemical products

作用機序

グリセロール1-リン酸は、エーテル脂質の生合成に参加することにより、その効果を発揮します。 まず、ホスホグリセロールゲラニルゲラニルトランスフェラーゼ酵素によって、sn-3位でゲラニルゲラニル化され、続いてsn-2位に2番目のゲラニルゲラニル基が添加されて、不飽和アーキテク酸が形成されます 。このプロセスは、アーキアの安定した細胞膜の形成に不可欠です。

類似化合物との比較

グリセロール1-リン酸は、アーキアにおける特定の役割のために、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

グリセロール2-リン酸: グリセロールの別のリン酸エステルですが、リン酸基が別の位置にあります。

グリセロール3-リン酸: 細菌と真核生物が細胞膜を生成するために使用します. グリセロール1-リン酸の独自性は、その特定のキラリティとそのアーキアと他の生物の間の脂質の区分における役割にあります.

生物活性

Glycerophosphoric acid, also known as glycerophosphate, is a compound that plays significant roles in various biological processes. This article explores its biological activity, including its metabolic functions, effects on cellular processes, and implications in health and disease.

Chemical Structure and Properties

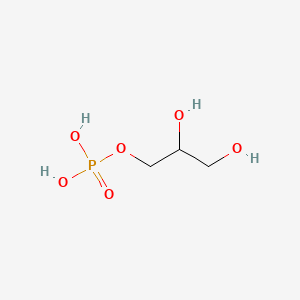

This compound is a glycerol molecule esterified with phosphoric acid. It exists in two forms: α-glycerophosphate and β-glycerophosphate , each exhibiting distinct biological activities. The chemical structure can be represented as follows:

- α-Glycerophosphate :

- β-Glycerophosphate :

Both forms are important in cellular metabolism, particularly in lipid metabolism and energy production.

Metabolic Role

This compound is a crucial intermediate in various metabolic pathways:

- Triglyceride Synthesis : Glycerophosphate serves as a backbone for triglyceride synthesis, which is vital for energy storage in adipose tissues. Research indicates that glyceroneogenesis, the process of synthesizing glycerol from non-carbohydrate precursors, predominantly utilizes glycerophosphate as a substrate. In rat studies, it was found that approximately 90% of triglyceride glycerol synthesis in adipose tissue occurs through this pathway, especially during fasting and high sucrose feeding conditions .

- Brain Metabolism : α-Glycerophosphate has been shown to influence brain metabolism significantly. It acts as a substrate for the synthesis of phospholipids and plays a role in neuronal signaling. Studies suggest that it may enhance cognitive functions by supporting the integrity of neuronal membranes .

1. Calcification Process

Research has demonstrated that β-glycerophosphate accelerates calcification in vascular smooth muscle cells (VSMCs). In vitro studies indicate that it induces mineralization similar to osteoblasts, suggesting its role in vascular calcification associated with atherosclerosis. The mechanism involves alkaline phosphatase (ALP), which is essential for the calcification process .

2. Liver Function

This compound has been linked to liver health. While it is derived from lecithin and involved in fat metabolism, studies indicate that its supplementation does not prevent fat deposition in the liver under certain conditions . This suggests a complex role where it may assist in metabolic processes but not necessarily mitigate fatty liver disease.

Case Studies and Research Findings

特性

IUPAC Name |

2,3-dihydroxypropyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUCVROLDVIAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126-95-4 (mono-calcium salt), 1555-56-2 (di-hydrochloride salt), 17603-42-8 (unspecified hydrochloride salt), 28917-82-0 (unspecified calcium salt), 927-20-8 (mono-magnesium salt) | |

| Record name | Alpha-glycerophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023105 | |

| Record name | alpha-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Absolute acid: Clear syrupy liquid; [Merck Index] | |

| Record name | Glycerophosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57-03-4 | |

| Record name | DL-α-Glycerol phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpha-glycerophosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerophosphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-hydroxy-1-propyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NTI6P3O4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。